N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
CAS No.: 1009055-43-9
Cat. No.: VC4300793
Molecular Formula: C16H17N3O3S3
Molecular Weight: 395.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1009055-43-9 |
|---|---|
| Molecular Formula | C16H17N3O3S3 |
| Molecular Weight | 395.51 |
| IUPAC Name | N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C16H17N3O3S3/c1-10-11(2)24-16(12(10)9-17)18-15(20)13-5-3-7-19(13)25(21,22)14-6-4-8-23-14/h4,6,8,13H,3,5,7H2,1-2H3,(H,18,20) |
| Standard InChI Key | BJKFUHFEXJUBQP-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C#N)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)C |
Introduction
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with a molecular formula of C16H17N3O3S3 and a molecular weight of 395.5 g/mol. This compound features a unique combination of functional groups, including a cyano group, a thiophene ring, a sulfonamide moiety, and a pyrrolidine ring. The presence of these diverse functional groups makes it an interesting candidate for various applications in medicinal chemistry and organic synthesis.
Synthesis and Preparation
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step reactions that require careful control of reaction conditions. The process may involve the reaction of 3-cyano-4,5-dimethylthiophene with appropriate reagents to form the desired pyrrolidine derivative, followed by sulfonation with thiophen-2-ylsulfonyl chloride.
Future Directions
Further research is needed to fully explore the potential applications of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide. This could involve in-depth studies of its pharmacological properties, including its efficacy and safety profile. Additionally, structural modifications could be explored to enhance its biological activity or improve its pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume